![molecular formula C15H13N3OS B2448049 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-76-0](/img/structure/B2448049.png)
2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .
Scientific Research Applications
Anticancer Properties
Thieno[3,2-d]pyrimidines have garnered attention due to their potential as anticancer agents. Research suggests that compounds like 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may inhibit cancer cell growth and proliferation. Further investigations into its mechanism of action and specific cancer types are warranted .
Mycobacterial Inhibition
Recent studies have identified 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide as a potent inhibitor of mycobacterial ATP synthase (Cyt-bd). This compound shows promising activity against Mycobacterium tuberculosis (Mtb) strains, making it a valuable chemical probe for studying mycobacterial oxidative phosphorylation pathways .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines exhibit antimicrobial properties. Researchers have explored their potential as novel antibiotics. While more specific data on this compound’s antibacterial effects are needed, its structural features make it an interesting candidate for further investigation .
Neuroprotective Effects
Some thieno[3,2-d]pyrimidines have demonstrated neuroprotective properties. Although direct evidence for 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is limited, its structural similarity to other neuroprotective compounds warrants exploration in this context .
Anti-inflammatory Activity
Certain thieno[3,2-d]pyrimidines exhibit anti-inflammatory effects. While data on this specific compound are scarce, its potential as an anti-inflammatory agent merits further investigation .
Chemical Biology Probes
Researchers often use structurally unique compounds as chemical probes to study biological processes. 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could serve as a valuable tool for investigating cellular pathways, protein interactions, and enzymatic functions .
Future Directions
Based on the structure-guided functionalities of thieno pyrimidine skeleton and computer-aided drug development strategy, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized . This suggests that there is potential for further optimization of the structure and the creation of more selective and active compounds in the future.
properties
IUPAC Name |
2,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-3-4-11(10(2)7-9)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZWEMUZGLSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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